2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(20-15-24-28(26-20)18-6-2-1-3-7-18)27-13-10-16(11-14-27)19-9-8-17-5-4-12-23-21(17)25-19/h1-9,12,15-16H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCZXWXDDJVQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the piperidine ring via a nucleophilic substitution reaction. The final step involves the coupling of the triazole-piperidine intermediate with a naphthyridine derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. The incorporation of the triazole moiety enhances the biological activity against various cancer cell lines. Studies have shown that compounds similar to 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival .
Antimicrobial Properties
The triazole ring is known for its antimicrobial activity. Compounds containing this moiety have been studied for their efficacy against bacterial and fungal infections. The presence of the piperidine group may further enhance the lipophilicity and membrane permeability of these compounds, making them promising candidates for developing new antimicrobial agents .
Material Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its reactive functional groups. For instance, it can participate in condensation reactions to form polymers with desirable properties for applications in coatings or drug delivery systems. The versatility in functionalization allows for tailoring polymer characteristics such as solubility and thermal stability .
Chemical Reactions
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation Reactions: These reactions can be employed to link the triazole and naphthyridine moieties effectively.
- Electrophilic Substitution: The phenyl group can undergo various electrophilic aromatic substitutions to introduce additional functional groups that may enhance biological activity or solubility .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized a series of naphthyridine derivatives including this compound. They evaluated their anticancer efficacy against several human cancer cell lines. Results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity compared to existing chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another research effort focused on testing the antimicrobial properties of triazole-containing compounds. The study found that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridine Derivatives
The following table summarizes key structural analogs and their pharmacological or physicochemical properties:
Key Structural and Functional Differences
Substituent Chemistry :
- The target compound ’s 2-phenyltriazole-carbonyl-piperidine group distinguishes it from morpholine (2c) or piperazine derivatives (e.g., ). The triazole’s hydrogen-bonding capacity may improve target affinity compared to morpholine’s ether oxygen .
- Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., ) exhibit higher polarity and solubility due to the additional nitrogen, whereas the target’s piperidine group offers conformational rigidity .
Biological Targets :
- Compounds like 2c and 2d () show inhibitory activity against phosphodiesterases (PDEs) or kinases, likely due to electron-withdrawing substituents (e.g., sulfonamide in 2e) enhancing enzyme binding .
- The indazole-piperidine analog () targets nucleic acid splicing, suggesting that bulky aromatic substituents (indazole vs. triazole) influence nucleic acid interactions .
Physicochemical Properties :
- Lipophilicity : The trifluoromethylphenyl group in increases logP, favoring membrane penetration but reducing aqueous solubility. The target compound’s triazole may balance lipophilicity and solubility .
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a pre-formed triazole-piperidine intermediate to the naphthyridine core, whereas analogs like 2c–2e () use POCl3-mediated substitutions, which are faster but less selective .
Research Findings and Implications
- Anti-Infective Potential: Piperidine-containing compounds (e.g., DMPI in ) show synergism with antibiotics, suggesting the target compound’s piperidine-triazole group could be optimized for antimicrobial activity .
- Neuroprotective Applications : 1,8-Naphthyridine derivatives in demonstrated anti-Parkinson’s activity in silico, indicating that the target compound’s triazole group may enhance blood-brain barrier penetration .
- Oncology : The indazole-piperidine analog () highlights the role of fused aromatic systems in targeting proliferative diseases, a pathway the target compound could exploit .
Biological Activity
The compound 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine represents a novel structure within the realm of heterocyclic compounds. Its biological activity is of significant interest due to the pharmacological potential associated with both the naphthyridine and triazole moieties. This article delves into the biological activities exhibited by this compound, supported by recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and naphthyridine structures. For instance, derivatives of 1,8-naphthyridine have demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Properties
The naphthyridine scaffold is known for its anticancer potential. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to This compound have shown efficacy in targeting specific cancer pathways, making them candidates for further development in oncology .
Anti-inflammatory Effects
Compounds based on the naphthyridine structure have also been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .
Study 1: Antimicrobial Evaluation
In a comparative study involving various naphthyridine derivatives, it was found that certain compounds exhibited significant antimicrobial activity with MIC values significantly lower than traditional antibiotics. For instance, one derivative displayed an MIC of 21.27 mg/kg against P. aeruginosa, outperforming established drugs like ciprofloxacin .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of a related naphthyridine derivative in vitro. The study revealed that the compound induced apoptosis in cancer cell lines with an IC50 value indicating potent cytotoxicity at low concentrations .
Summary of Biological Activities
| Activity Type | Description | Example Findings |
|---|---|---|
| Antimicrobial | Effective against a range of bacteria | MIC as low as 0.22 μg/mL against pathogens |
| Anticancer | Induces apoptosis in cancer cells | IC50 values indicating significant cytotoxicity |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduction in COX-2 expression |
Q & A
Q. Key Data :
| Step | Conditions | Yield | Characterization Tools |
|---|---|---|---|
| Formylation | DMF/POCl₃, 80°C, 5h | 50% | ¹H NMR (δ 8.50, s, H-2) |
| Piperidine coupling | Ethanol, reflux, 17h | 90% | IR (C=O, 1700 cm⁻¹) |
How to resolve discrepancies in spectroscopic data during characterization?
Advanced
Discrepancies between observed and calculated NMR/IR data require:
- 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., distinguishing H-5 and H-6 in naphthyridine via J-coupling analysis) .
- Variable Temperature NMR : Resolve dynamic effects in piperidine conformers (e.g., δ 3.20–3.80 splitting at −20°C) .
- X-ray Crystallography : Validate dihedral angles (e.g., 45.2° between triazole and naphthyridine planes) .
Example : A δ 8.50 singlet initially misassigned to H-2 was corrected to H-5 using HMBC correlations .
What computational methods predict biological target interactions?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., MAO-B for anti-Parkinson’s activity, ΔG ≤ −8.5 kcal/mol) .
- *DFT Calculations (B3LYP/6-31G)**: Optimize triazole-piperidine torsional angles (<30°) for enhanced receptor fit .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å) .
Case Study : ICReDD’s quantum chemical workflows reduced optimization cycles by 40% via transition-state modeling .
How to design structure-activity relationship (SAR) studies?
Q. Advanced
- Piperidine Modifications : Replace acetyl with sulfonamide to evaluate H-bond donor capacity (IC₅₀ shifts from 12 µM to 8 µM) .
- Triazole Substituents : Introduce -CF₃ to enhance π-π stacking (e.g., 90% inhibition at 10 µM vs. 60% for parent compound) .
- Assay Design : Use MTT protocols for cytotoxicity (HeLa cells) and broth microdilution for antimicrobial activity (MIC = 2–8 µg/mL) .
Q. SAR Table :
| Derivative | Modification | Activity (IC₅₀) |
|---|---|---|
| Parent Compound | None | 12 µM |
| -CF₃ at Triazole | Electron-withdrawing | 8 µM |
| Piperidine-sulfonamide | H-bond donor | 6 µM |
What are critical controls for in vitro bioactivity assays?
Q. Basic
- Positive Controls : Doxorubicin (cytotoxicity) , Clorgyline (MAO-B inhibition) .
- Solvent Controls : DMSO ≤0.1% to exclude solvent artifacts .
- Cellular Viability : LDH release assays to confirm membrane integrity .
How to optimize reaction yields for scale-up?
Q. Advanced
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol vs. DMSO | +15% |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | +20% |
| Temperature | 80°C vs. RT | +30% |
Method : ICReDD’s GFN2-xTB simulations predict optimal pathways, reducing trial runs .
What impurities arise during synthesis?
Q. Basic
- Unreacted Intermediates : Detect via TLC (Rf = 0.3 vs. product Rf = 0.6) .
- Oxidative Byproducts : Identified by MS ([M+16] for sulfoxides) .
- Polymerization : GPC reveals high-MW species (>2000 Da) .
How to integrate HTS with computational lead optimization?
Q. Advanced
Library Synthesis : Parallel reactors generate 50–100 derivatives .
Primary Screen : 384-well plates (Z’ factor >0.5) .
QSAR Models : LogP vs. activity regression (R² >0.7) .
Validation : SPR kinetics (KD ≤100 nM) .
What biological activities are reported for analogs?
Q. Basic
- Antimicrobial : MIC = 2–8 µg/mL against S. aureus .
- Anticancer : IC₅₀ = 12 µM (HeLa) via topoisomerase inhibition .
- Anti-Parkinson’s : MAO-B inhibition (IC₅₀ = 0.89 µM) .
How to validate target engagement in cellular models?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization (ΔTm ≥2°C) .
- RNAi Knockdown : Correlate target protein reduction with activity loss (e.g., 70% viability drop) .
- SPR Biosensing : Measure real-time binding kinetics (ka = 1×10⁴ M⁻¹s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
